Methotrexate

Catalog No.
S1801282
CAS No.
133073-73-1
M.F
C20H22N8O5
M. Wt
454.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methotrexate

CAS Number

133073-73-1

Product Name

Methotrexate

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H22N8O5

Molecular Weight

454.4 g/mol

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1

InChI Key

FBOZXECLQNJBKD-ZDUSSCGKSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates.
Practically insoluble in water and in alcohol.
In water, 2.6X10+3 mg/L at 25 °C /Estimated/
1.71e-01 g/L

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Methotrexate can cause developmental toxicity according to an independent committee of scientific and health experts.
Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis.
Methotrexate is a member of pteridines, a monocarboxylic acid amide and a dicarboxylic acid. It has a role as an antineoplastic agent, an antirheumatic drug, an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, a DNA synthesis inhibitor, an abortifacient, a dermatologic drug, an antimetabolite and an immunosuppressive agent. It is functionally related to a L-glutamic acid. It is a conjugate acid of a methotrexate(1-).
Methotrexate is a folate derivative that inhibits several enzymes responsible for nucleotide synthesis. This inhibition leads to suppression of inflammation as well as prevention of cell division. Because of these effects, methotrexate is often used to treat inflammation caused by arthritis or to control cell division in neoplastic diseases such as breast cancer and non-Hodgkin's lymphoma. Due to the toxic effects of methotrexate, it is indicated for treatment of some forms of arthritis and severe psoriasis only if first line treatment has failed or patients are intolerant of those treatments. Methotrexate was granted FDA approval on 7 December 1953.
Methotrexate is a Folate Analog Metabolic Inhibitor. The mechanism of action of methotrexate is as a Folic Acid Metabolism Inhibitor.
Methotrexate is an antineoplastic and immunosuppressive agent widely used in the therapy of leukemia, lymphoma, solid tumors, psoriasis and rheumatoid arthritis. When given in high intravenous doses, methotrexate can cause acute elevations in serum enzymes, and long term methotrexate therapy has been associated with frequent but mild elevations in serum liver enzymes and, more importantly, with development of chronic liver injury, progressive fibrosis, cirrhosis and portal hypertension.
Methotrexate has been reported in Quambalaria cyanescens, Gambierdiscus, and Asimina triloba with data available.
Methotrexate is an antimetabolite and antifolate agent with antineoplastic and immunosuppressant activities. Methotrexate binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. Methotrexate also exhibits potent immunosuppressant activity although the mechanism(s) of actions is unclear.
METHOTREXATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and has 22 approved and 143 investigational indications. This drug has a black box warning from the FDA.
Methotrexate is only found in individuals that have used or taken this drug. It is an antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of tetrahydrofolate dehydrogenase and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA. [PubChem]Methotrexate anti-tumor activity is a result of the inhibition of folic acid reductase, leading to inhibition of DNA synthesis and inhibition of cellular replication. The mechanism involved in its activity against rheumatoid arthritis is not known.
An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.
See also: Aminopterin (broader); Aminopterin Sodium (related).

Methotrexate hydrate (CAS 133073-73-1) is the thermodynamically stable crystalline form of the classical antifolate and dihydrofolate reductase (DHFR) inhibitor . Utilized as the baseline disease-modifying antirheumatic drug (DMARD) and a foundational chemotherapeutic agent, this hydrate form is the standard in solid-state formulation . Unlike its anhydrous counterpart, the hydrate provides predictable stoichiometric mass, robust crystalline stability, and consistent dissolution profiles. Its low aqueous solubility and specificity for DHFR make it a highly reliable precursor for controlled-release drug delivery engineering, organ-on-a-chip pharmacokinetic modeling, and DHFR-amplified protein expression systems[REFS-1, REFS-2].

Substituting Methotrexate hydrate with anhydrous methotrexate, highly soluble sodium salts, or related antifolates like aminopterin compromises experimental and manufacturing reproducibility . Anhydrous methotrexate is highly hygroscopic, leading to unpredictable moisture uptake that skews active pharmaceutical ingredient (API) mass calculations and disrupts solid-state tablet formulations . Conversely, utilizing methotrexate disodium introduces extreme aqueous solubility, which causes immediate dose-dumping and ruins the sustained-release kinetics required for hydrogel or nanoparticle-based localized delivery [1]. Furthermore, substituting with the unmethylated analog aminopterin alters the therapeutic index, introducing excessive toxicity that invalidates comparative baseline studies in immunology and oncology[1].

Solid-State Moisture Stability and API Weighing Precision

Methotrexate hydrate maintains a stable, fully hydrated crystalline lattice under ambient conditions, whereas anhydrous methotrexate is highly hygroscopic and actively absorbs atmospheric moisture [1]. This moisture uptake in the anhydrous form leads to variable mass measurements and stoichiometric errors during compounding, making the hydrate form the required standard for reproducible batch-to-batch solid dosage manufacturing .

Evidence DimensionHygroscopicity and Mass Stability
Target Compound DataMethotrexate hydrate: Stable mass, non-hygroscopic under ambient humidity
Comparator Or BaselineMethotrexate anhydrous (CAS 59-05-2): Highly hygroscopic, unpredictable moisture weight gain
Quantified DifferenceHydrate ensures exact stoichiometric dosing; anhydrous introduces >1-3% variable mass error due to water absorption
ConditionsAmbient laboratory storage and API weighing

Prevents API dosing errors and ensures mass-balance reproducibility during pharmaceutical compounding and tableting.

Aqueous Solubility for Controlled-Release Matrix Engineering

The hydrate form of methotrexate is practically insoluble in water, which allows it to be engineered into sustained-release matrices such as hydrogels and functionalized nanoparticles [1]. In contrast, methotrexate disodium is freely soluble in water, resulting in rapid dissolution and immediate dose dumping. Studies utilizing methotrexate hydrate in cross-linked hydrogels demonstrate a controlled Korsmeyer-Peppas release profile over 13.5 hours, a kinetic profile impossible to achieve with the sodium salt [1].

Evidence DimensionAqueous Dissolution Kinetics
Target Compound DataMethotrexate hydrate: Practically insoluble, enables 13.5-hour sustained release in hydrogels
Comparator Or BaselineMethotrexate disodium (CAS 7413-34-5): Freely soluble, causes immediate dose dumping
Quantified DifferenceHydrate extends release duration by >10 hours compared to the instantaneous dissolution of the sodium salt
ConditionsPBS solution (pH 7.4) in cross-linked dendrimeric hydrogels

Essential for engineering sustained-release oral tablets and localized tumor delivery systems that require prolonged therapeutic windows.

Inertness to Polymer Absorption in Microfluidic Assays

In preclinical safety assessments using microfluidic devices, maintaining the free-drug concentration is critical. Methotrexate hydrate (LogP < 1) exhibits near-zero absorption into common bulk polymers like PDMS, PMMA, and PTFE over a 24-hour incubation [1]. In contrast, hydrophobic comparator drugs (e.g., tamoxifen, chlorpromazine) exhibit up to 99% compound loss into PDMS. This makes methotrexate hydrate a reliable baseline compound for organ-on-a-chip platforms without requiring specialized surface passivation [1].

Evidence DimensionPolymer Bulk Absorption
Target Compound DataMethotrexate hydrate: ~0% absorption into PDMS/PMMA/PTFE over 24 hours
Comparator Or BaselineHydrophobic drugs (e.g., Tamoxifen): >97% absorption into PDMS over 24 hours
Quantified DifferenceMethotrexate maintains >99% free-drug concentration; comparators lose >97% to polymer walls
Conditions24-hour incubation in PDMS, PMMA, and PTFE micro-milled devices

Guarantees accurate dose-response mapping in polymer-based bioreactors and prolonged cell cultures by preventing compound depletion.

DHFR Selectivity and Cell Culture Selection Viability

Methotrexate hydrate is the standard allosteric inhibitor used for selecting dihydrofolate reductase (DHFR)-deficient mammalian cells (e.g., CHO cells). Compared to its unmethylated analog aminopterin, methotrexate possesses a wider and more predictable therapeutic window. Aminopterin binds DHFR with higher affinity but exhibits excessive generalized toxicity, making methotrexate hydrate the standard agent for titrating gene amplification and establishing stable, high-yield protein expression cell lines .

Evidence DimensionSelection Agent Suitability
Target Compound DataMethotrexate hydrate: Predictable DHFR inhibition for stable gene amplification
Comparator Or BaselineAminopterin (CAS 54-62-6): Narrow therapeutic index, excessive off-target toxicity
Quantified DifferenceMethotrexate allows controlled stepwise gene amplification; aminopterin causes rapid, indiscriminate cell death
ConditionsDHFR-deficient CHO cell line selection media

Provides a reliable survival threshold for generating stable, high-yield recombinant protein expression systems.

Solid Oral Dosage Form Development

Due to its non-hygroscopic crystalline stability, methotrexate hydrate is the required API for tableting and excipient compatibility studies, avoiding the moisture-induced mass variability seen with anhydrous methotrexate[1].

Localized Sustained-Release Delivery Systems

Its practical insolubility in water makes it the standard precursor for loading into hydrogels, functionalized gold nanoparticles, and implantable matrices where prolonged, zero-order release is required, as opposed to the dose-dumping sodium salt [1].

Microfluidic and Organ-on-a-Chip Pharmacokinetics

Highly suitable as a baseline DMARD in polymer-based micro-bioreactors (PDMS, PMMA) because its low LogP prevents compound loss into the device walls, ensuring accurate dose-response mapping [2].

DHFR-Based Protein Expression Selection

The standard selection agent in mammalian cell culture (e.g., CHO cells) for amplifying DHFR-deficient vectors, providing a reliable survival threshold without the extreme toxicity of aminopterin.

Physical Description

Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis.
Solid
Bright yellow-orange, odorless, crystalline powder.

Color/Form

Orange-brown, crystalline powder

XLogP3

-1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

454.17131583 Da

Monoisotopic Mass

454.17131583 Da

Heavy Atom Count

33

Decomposition

When heated to decomposition it emits toxic fumes including /nitrogen oxides/.

Melting Point

365 to 399 °F (decomposes) (NTP, 1992)
Melting point: 185-204 °C. /Methotrexate monohydrate/
195 °C
356-399 °F

UNII

YL5FZ2Y5U1

Related CAS

15475-56-6 (hydrochloride salt)
7413-34-5 (di-hydrochloride salt)

Drug Indication

Methotrexate oral solution is indicated for pediatric acute lymphoblastic leukemia and pediatric polyarticular juvenile idiopathic arthritis. Methotrexate injections for subcutaneous use are indicated for severe active rheumatoid arthritis, polyarticular juvenile idiopathic arthritis and severe, recalcitrant, disabling psoriasis. It has also been approved by the EMA for the treatment of adult patients requiring systemic therapy for moderate-to-severe plaque psoriasis. Other formulations are indicated to treat gestational choriocarcinoma, chorioadenoma destruens, hydatiform mole, breast cancer, epidermoid cancer of the head and neck, advanced mycosis fungoides, lung cancer, and advanced non-Hodgkin's lymphoma. It is also used in the maintenance of acute lymphocytic leukemia. Methotrexate is also given before treatment with leucovorin to prolong relapse-free survival following surgical removal of a tumour in non-metastatic osteosarcoma.
FDA Label
Nordimet is indicated for the treatment of: active rheumatoid arthritis in adult patients,polyarthritic forms of severe, active juvenile idiopathic arthritis (JIA), when the response to nonsteroidal anti-inflammatory drugs (NSAIDs) has been inadequate,moderate to severe plaque psoriasis in adults who are candidates for systemic therapy, and severe psoriatic arthritis in adult patients, induction of remission in moderate steroid-dependent Crohn's disease in adult patients, in combination with corticosteroids and for maintenance of remission, as monotherapy, in patients who have responded to methotrexate.
In rheumatological and dermatological diseasesActive rheumatoid arthritis in adult patients. Polyarthritic forms of active, severe juvenile idiopathic arthritis (JIA) in adolescents and children aged 3 years and over when the response to non-steroidal anti-inflammatory drugs (NSAIDs) has been inadequate. Severe, treatment-refractory, disabling psoriasis which does not respond sufficiently to other forms of treatment such as phototherapy, psoralen and ultraviolet A radiation (PUVA) therapy and retinoids, and severe psoriatic arthritis in adult patients. In oncologyMaintenance treatment of acute lymphoblastic leukaemia (ALL) in adults, adolescents and children aged 3 years and over.
Methotrexate is a folic acid antagonist indicated for the treatment of rheumatoid arthritis because of its high potency and efficacy; it can also help treat patients with juvenile idiopathic arthritis. Gubner first suggested methotrexate as a treatment for rheumatoid arthritis after performing a double-blinded, placebo-controlled clinical trial of methotrexate in patients with this condition.

Livertox Summary

Methotrexate is an antineoplastic and immunosuppressive agent widely used in the therapy of leukemia, lymphoma, solid tumors, psoriasis and rheumatoid arthritis. When given in high intravenous doses, methotrexate can cause acute elevations in serum enzymes, and long term methotrexate therapy has been associated with frequent but mild elevations in serum liver enzymes and, more importantly, with development of chronic liver injury, progressive fibrosis, cirrhosis and portal hypertension.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Abortifacient Agents, Nonsteroidal; Antimetabolites, Antineoplastic; Antirheumatic Agents; Folic Acid Antagonists; Immunosuppressive Agents
Antineoplastic Agents

Therapeutic Uses

Abortifacient Agents, Nonsteroidal; Antimetabolites, Antineoplastic; Antirheumatic Agents; Dermatologic Agents; Enzyme Inhibitors; Folic Acid Antagonists; Immunosuppressive Agents; Nucleic Acid Synthesis Inhibitors
Methotrexate is indicated for treatment of breast carcinoma, head and neck cancers (epidermoid), non-small cell lung carcinoma (especially squamous cell types), small cell lung carcinoma, and gestational trophoblastic tumors (gestational choriocarcinoma, chorioadenoma destruens, hydatidiform mole). /Included in US product labeling/
Methotrexate is indicated for treatment of cervical carcinoma, ovarian carcinoma, bladder carcinoma, colorectal carcinoma, esophageal carcinoma, gastric carcinoma, pancreatic carcinoma, and penile carcinoma. /NOT included in US product labeling/
Methotrexate is indicated for treatment of acute lymphocytic leukemia and prophylaxis and treatment of meningeal leukemia. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for METHOTREXATE (17 total), please visit the HSDB record page.

Mechanism of Action

Methotrexate enters tissues and is converted to a methotrexate polyglutamate by folylpolyglutamate. Methotrexate's mechanism of action is due to its inhibition of enzymes responsible for nucleotide synthesis including dihydrofolate reductase, thymidylate synthase, aminoimidazole caboxamide ribonucleotide transformylase (AICART), and amido phosphoribosyltransferase. Inhibtion of nucleotide synthesis prevents cell division. In rheumatoid arthritis, methotrexate polyglutamates inhibit AICART more than methotrexate. This inhibition leads to accumulation of AICART ribonucleotide, which inhibits adenosine deaminase, leading to an accumulation of adenosine triphosphate and adenosine in the extracellular space, stimulating adenosine receptors, leading to anti-inflammatory action.
Methotrexate and its polyglutanate metabolites reversibly inhibits dihydrofolate reductase, the enzyme that reduces folic acid to tetrahydrofolic acid. Inhibition of tetrahydrofolate formation limits the availability of one-carbon fragments necessary for synthesis of purines and the conversion of deoxyuridylate to thymidylate in the synthesis of DNA and cell reproduction. The affinity of dihydrofolate reductase for methotrexate is far greater than its affinity for folic acid or dihydrofolic acid. and, therefore, even very large doses of folic acid given simultaneously will not reverse the effects of methotrexate. Leucovorin calcium, a derivative of tetrahydrofolic acid, may block the effects of methotrexate if given shortly after the antineoplastic agent. Results of one study indicate that methotrexate also causes an increase in intracellular deoxyadenosine triphosphate, which is thought to inhibit ribonucleotide reduction, and polynucleotide ligase, an enzyme concerned in DNA synthesis and repair. Tissues with high rates of cellular proliferation such as neoplasms, psoriatic epidermis, bone marrow, the lining of the GI tract, hair matrix, and fetal cells are most sensitive to the effects of methotrexate.
Methotrexate ... has immunosuppressive activity, in part possibly as a result of inhibition of lymphocyte multiplication. The mechanism(s) of action in the management of rheumatoid arthritis of the drug is not known, although suggested mechanisms have included immunosuppressive and/or antiinflammatory effects.

Vapor Pressure

2.1X10-19 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

Methotrexate has a bioavailability of 64-90%, though this decreases at oral doses above 25mg due to saturation of the carrier mediated transport of methotrexate.. Methotrexate has a Tmax of 1 to 2 hours. oral doses of 10-15µg reach serum levels of 0.01-0.1µM.
Methotrexate is >80% excreted as the unchanged drug and approximately 3% as the 7-hydroxylated metabolite. Methotrexate is primarily excreted in the urine with 8.7-26% of an intravenous dose appearing in the bile.
The volume of distribution of methotrexate at steady state is approximately 1L/kg.
Methotrexate clearance varies widely between patients and decreases with increasing doses. Currently, predicting clearance of methotrexate is difficult and exceedingly high serum levels of methotrexate can still occur when all precautions are taken.
In adults, oral absorption of methotrexate appears to be dose dependent. Peak serum levels are reached within one to two hours. At doses of 30 mg/sq m or less, methotrexate is generally well absorbed with a mean bioavailability of about 60%. The absorption of doses greater than 80 mg/sq m is significantly less, possibly due to a saturation effect.
After intravenous administration, the initial volume of distribution is approximately 0.18 L/kg (18% of body weight) and steady-state volume of distribution is approximately 0.4 to 0.8 L/kg (40% to 80% of body weight).
Protein binding: Moderate (approximately 50%), primarily to albumin.
At serum methotrexate concentrations exceeding 0.1 umol/mL passive diffusion becomes a major means of intracellular transport of the drug. The drug is widely distributed into body tissues with highest concn in the kidneys, gallbladder, spleen, liver, and skin.
For more Absorption, Distribution and Excretion (Complete) data for METHOTREXATE (10 total), please visit the HSDB record page.

Metabolism Metabolites

Methotrexate is metabolized by folylpolyglutamate synthase to methotrexate polyglutamate in the liver as well as in tissues. Gamma-glutamyl hydrolase hydrolyzes the glutamyl chains of methotrexate polyglutamates converting them back to methotrexate. A small amount of methotrexate is also converted to 7-hydroxymethotrexate.
After absorption, methotrexate undergoes hepatic and intracellular metabolism to form methotrexate polyglutamate, metabolites which by hydrolysis may be converted back to methotrexate. Methotrexate polyglutamates inhibit dihydrofolate reductase and thymidylate synthetase. Small amounts of these polyglutamate metabolites may remain in tissues for extended periods; the retention and prolonged action of these active metabolites vary among different cells, tissues, and tumors. In addition, small amounts of methotrexate polyglutamate may be converted to 7-hydroxymethotrexate; accumulation of this metabolite may become substantial following administration of high doses of methotrexate, since the aqueous solubility of 7-hydroxymethotrexate is threefold to fivefold lower than that of the parent compound. Following oral administration of methotrexate, the drug also is partially metabolized by the intestinal flora.
After absorption, methotrexate undergoes hepatic and intracellular metabolism to form methotrexate polyglutamate, metabolites which by hydrolysis may be converted back to methotrexate. Methotrexate polyglutamates inhibit dihydrofolate reductase and thymidylate synthetase. Small amounts of these polyglutamate metabolites may remain in tissues for extended periods; the retention and prolonged action of these active metabolites vary among different cells, tissues, and tumors. In addition, small amounts of methotrexate polyglutamate may be converted to 7-hydroxymethotrexate; accumulation of this metabolite may become substantial following administration of high doses of methotrexate, since the aqueous solubility of 7-hydroxymethotrexate is threefold to fivefold lower than that of the parent compound. Following oral administration of methotrexate, the drug also is partially metabolized by the intestinal flora. Renal excretion is the primary route of elimination, and is dependent upon dosage and route of administration (A620). Route of Elimination: Renal excretion is the primary route of elimination and is dependent upon dosage and route of administration. IV administration, 80% to 90% of the administered dose is excreted unchanged in the urine within 24 hours. There is limited biliary excretion amounting to 10% or less of the administered dose. Half Life: Low doses (less than 30 mg/m^2): 3 to 10 hours; High doses: 8 to 15 hours.

Associated Chemicals

Methotrexate sodium;15475-56-6
Methotrexate monohydrate;133073-73-1

Wikipedia

Methotrexate

Drug Warnings

Methotrexate is a highly toxic drug with a very low therapeutic index and a therapeutic response is not likely to occur without some evidence of toxicity. ... When methotrexate is used in combination with other antineoplastic agents and/or radiation therapy, toxic reactions may be more severe than would occur with methotrexate therapy alone. Although doses of methotrexate used in the management of psoriasis and rheumatoid arthritis are usually lower than those used in antineoplastic chemotherapy, severe toxicity may occur in any patient receiving the drug and deaths have been reported with the use of methotrexate in the management of psoriasis and rheumatoid arthritis.
Methotrexate should be used with extreme caution in patients with infection, peptic ulcer, ulcerative colitis, or debility, and in very young or geriatric patients. Methotrexate should be used with extreme caution, if at all, in patients with malignant disease who have preexisting liver damage or impaired hepatic function, preexisting bone marrow depression, aplasia, leukopenia, thrombocytopenia, or anemia; the drug is usually contraindicated in patients with impaired renal function. In the management of psoriasis, methotrexate is contraindicated in patients with poor nutritional status or severe renal or hepatic disorders, those with overt or laboratory evidence of an immunodeficiency syndrome, and in those with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; relative contraindications also include cirrhosis, active or recent hepatitis, or excessive alcohol consumption. In the management of rheumatoid arthritis, methotrexate is contraindicated in patients with preexisting blood dyscrasias such as bone marrow hypoplasia, leukopenia, thrombocytopenia, or clinically important anemia; those with overt or laboratory evidence of immunodeficiency syndromes; and those with excessive alcohol consumption, alcoholic liver disease, or chronic liver disease.
Elevations in serum uric acid concentrations may occur in patients receiving methotrexate as a result of cell destruction and hepatic and renal damage. In some patients, uric acid nephropathy and acute renal failure may result. Tumor lysis syndrome associated with other cytotoxic drugs (e.g., fludarabine, cladribine), also has been reported in patients with rapidly growing tumors who were receiving methotrexate. Pharmacologic and appropriate supportive treatment may prevent or alleviate this complication. Methotrexate also was reported to precipitate acute gouty arthritis in two patients being treated for psoriasis. Administration of large volumes of fluids, alkalinization of the urine, and/or administration of allopurinol may be useful in preventing acute attacks of hyperuricemia and uric acid nephropathy.
Severe nephropathy manifested by azotemia, hematuria, and renal failure may occur in patients receiving methotrexate; fatalities have been reported. In one study, postmortem examination revealed extensive necrosis of the epithelium of the convoluted tubules. In patients with renal impairment, methotrexate accumulation and increased toxicity or additional renal damage may occur.
For more Drug Warnings (Complete) data for METHOTREXATE (22 total), please visit the HSDB record page.

Biological Half Life

The half life of low dose methotrexate is 3 to 10 hours in adults. The half life for high dose methotrexate is 8 to 15 hours. Pediatric patients taking methotrexate for acute lymphoblastic anemia experience a terminal half life of 0.7 to 5.8 hours. Pediatric patients taking methotrexate for juvenile idiopathic arthritis experience a half life of 0.9 to 2.3 hours.
Terminal: Low doses: 3 to 10 hours. High doses: 8 to 15 hours. Note: There is wide interindividual variation in clearance rates. Small amounts of methotrexate and its metabolites are protein-bound and may remain in tissues (kidneys, liver) for weeks to months; the presence of fluid loads, such as ascites or pleural effusion, and renal function impairment will also delay clearance.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Condensation of 2,3-dibromopropionaldehyde with 2,4,5,6-tetraaminopyrimidine to produce 6-bromomethyl-2,4-diaminopteridine and further condensation of this with N-(para-(methylamino)benzoyl)glutamic acid to yield methotrexate.
Preparation: J.M. Smith, D.B. Cosulich, US 2512572 (1959 to Cyanamid)

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-: ACTIVE
A folic acid antagonist
Methotrexate is a mixture containing at least 85% 4-amino-10-methylfolic acid, calculated on the anhydrous basis, and small amounts of related compounds.
Information available in 2005 indicated that Methotrexate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Luxembourg, Malaysia, Mexico, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, Yugoslavia (1,2)
Information available in 2005 indicated that Methotrexate sodium was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Belgium, Brazil, Canada, Czech Republic, Denmark, France, Germany, Indonesia, Israel, Italy, Malaysia, Mexico, Netherlands, New Zealand, Poland, Romania, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States (1,2) /Methotrexate Sodium/

Analytic Laboratory Methods

Analyte: methotrexate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: methotrexate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: methotrexate; matrix: chemical purity; procedure: liquid chromatography with detection at 302 nm and comparison to standards
Analyte: methotrexate; matrix: pharmaceutical preparation (injection solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for METHOTREXATE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

TISSUES; FLUORESCENCE SPECTROPHOTOMETRY.
A RADIOIMMUNOASSAY PROCEDURE WAS DEVELOPED FOR DIRECT MEASUREMENT OF METHOTREXATE IN PLASMA, SERUM, CSF OR URINE SAMPLES. ASSAY IS SENSITIVE TO 100 PICOGRAMS; IS HIGHLY SPECIFIC FOR METHOTREXATE IN PRESENCE OF LEUCOVORIN, FOLIC & TETRAHYDROFOLIC ACID & OTHER FOLATE ANALOGS.
Sample matrix: Blood plasma. Sample preparation: Add trichloroacetic acid and centrifuge; add acetic acid-sodium acetate buffer; oxidize with aqueous potassium permanganate solution; add hydrogen peroxide. Assay procedure: HPLC with fluoroescence detection. Limit of detection: 0.01 ug/ml. /From table/
Sample matrix: Blood serum and urine. Sample preparation: Add sample to H-methotrexate; add yeast lysate mix; incubate; centrifuge. Assay procedure: Radiobinding assay. Limit of detection: 450 ng. /From table/
For more Clinical Laboratory Methods (Complete) data for METHOTREXATE (6 total), please visit the HSDB record page.

Storage Conditions

Methotrexate sodium tablets should be protected from light and stored in well-closed containers at 15-30 °C. Methotrexate sodium injection and powder for injection should be protected from light and stored at 15-30 °C. /Methotrexate sodium/

Interactions

Oral neomycin may decreases absorption of oral methotrexate.
Severe, sometimes fatal, toxicity (including hematologic and GI toxicity) has occurred following administration of a non-steroidal anti-inflammatory agent (eg, indomethacin, ketoprofen) concomitantly with methotrexate (particularly with high dose therapy) in patients with various malignant neoplasms, psoriasis, or rheumatoid arthritis.
Concomitant use of penicillins (e.g., amoxicillin, carbenicillin, mezlocillin) may decrease renal clearance of methotrexate, presumably by inhibiting renal tubular secretion of the drug. Increased serum concentrations of methotrexate, resulting in GI or hematologic toxicity, have been reported in patients receiving low- or high-dose methotrexate therapy concomitantly with penicillins, and patients receiving the drugs concomitantly should be carefully monitored.
Concurrent adminstration of intrathecal methotrexate and acyclovir may result in neurological abnormalities; use with caution.
For more Interactions (Complete) data for METHOTREXATE (16 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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